molecular formula C18H16ClN3O2 B2749425 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone CAS No. 2034364-37-7

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone

Cat. No.: B2749425
CAS No.: 2034364-37-7
M. Wt: 341.8
InChI Key: FZJWMQHHUYKQRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound involves a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Molecular Structure and Synthesis

The study of heterocyclic compounds like (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone and related derivatives has revealed various synthesis methods and molecular structures, emphasizing the potential for diverse applications in scientific research. For instance, the synthesis and characterization of structurally similar compounds demonstrate the intricate molecular arrangements and potential for further chemical modifications. These processes often involve multicomponent reactions, metalation, metathesis, and other synthetic strategies to achieve desired structures and properties (Kloubert et al., 2012), (Katzsch et al., 2019).

Crystallographic Insights

Crystallographic analysis offers insights into the molecular geometry, confirming the spatial arrangements and potential for interactions with biological targets. Such studies highlight the non-classical hydrogen bonding and structural motifs that can be critical for designing compounds with specific functions, including drug design and material science applications (Lakshminarayana et al., 2009).

Organic Synthesis Applications

The synthesis of complex heterocyclic systems demonstrates the compound's versatility in constructing polyheterocyclic frameworks. These methodologies can lead to the development of novel molecules with unique chemical and biological properties, useful in medicinal chemistry and drug discovery. The creation of eight- or nine-membered rings via multicomponent reactions showcases the potential for generating diverse molecular structures with significant complexity (Cao et al., 2019).

Potential Anticancer and Antimicrobial Applications

While direct studies on this compound specifically were not found, research on structurally related compounds, such as those incorporating pyridine, pyrazoline, and oxazole moieties, have shown promising anticancer and antimicrobial activities. Synthesis and biological evaluations of such compounds highlight the potential for the development of new therapeutic agents, underscoring the importance of structural diversity in drug discovery (Katariya et al., 2021).

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-indolizin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-16-10-20-6-4-17(16)24-15-5-8-22(12-15)18(23)13-9-14-3-1-2-7-21(14)11-13/h1-4,6-7,9-11,15H,5,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJWMQHHUYKQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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